

Technical Support Center: UranyLess Staining

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Compound of Interest

Compound Name: UAU
Cat. No.: B15597215

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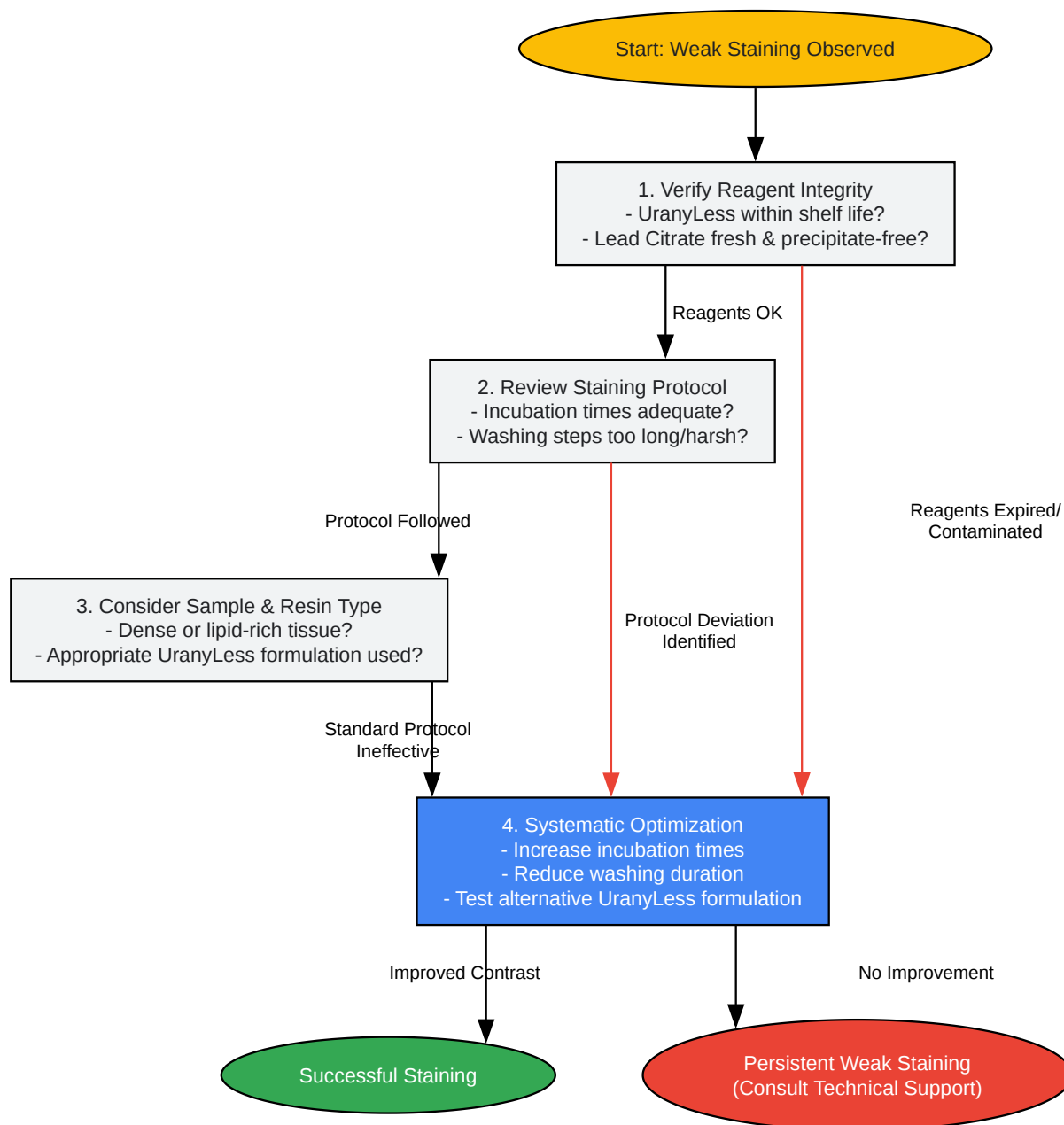
Welcome to the technical support center for UranyLess, the innovative, non-radioactive contrast agent for transmission electron microscopy (TEM). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to UranyLess staining.

Troubleshooting Weak Staining

Weak or insufficient contrast is a common issue when transitioning from traditional uranyl acetate to UranyLess. This guide provides a systematic approach to identifying and resolving the root causes of faint staining.

Logical Flow for Troubleshooting Weak Staining

The following diagram illustrates a step-by-step decision-making process to diagnose and correct suboptimal staining results.



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Caption: A decision tree for troubleshooting weak UranyLess staining.

Frequently Asked Questions (FAQs) - Weak Staining

Q1: My staining is consistently weak. Where should I start troubleshooting?

A1: Start by verifying your reagents and protocol. Ensure your UranyLess is within its one-year shelf life and has been stored at room temperature away from direct sunlight.[1][2] Always use a lead citrate counterstain, as this is highly recommended to enhance contrast.[1][3][4][5] Check that the lead citrate solution is fresh and free of precipitates to avoid contamination.

Q2: Could my washing steps be the problem?

A2: Yes, excessive washing can significantly reduce contrast. UranyLess is not a fixative, unlike uranyl acetate, and can be washed away more easily.[6] For tissues rich in lipids, such as nervous or adipose tissues, reducing the duration and intensity of water washes is particularly important.[6] If using an automated stainer, do not wash for longer than 10 minutes, as you risk losing all contrast.[1][2][3]

Q3: Does the type of tissue or embedding resin affect UranyLess staining?

A3: While UranyLess is compatible with all common resin types like Epon, Araldite, and Spurr, the density of the tissue can impact stain penetration.[1] For very dense or lipid-rich tissues, such as cornea which is rich in tightly packed collagen, standard aqueous UranyLess may provide weak contrast.[6][7] In these cases, using the specialized UranyLess formulation in 30% ethanol is recommended as it allows for better penetration.[6][7][8]

Q4: I've followed the standard protocol, but the contrast is still insufficient. What parameters can I adjust?

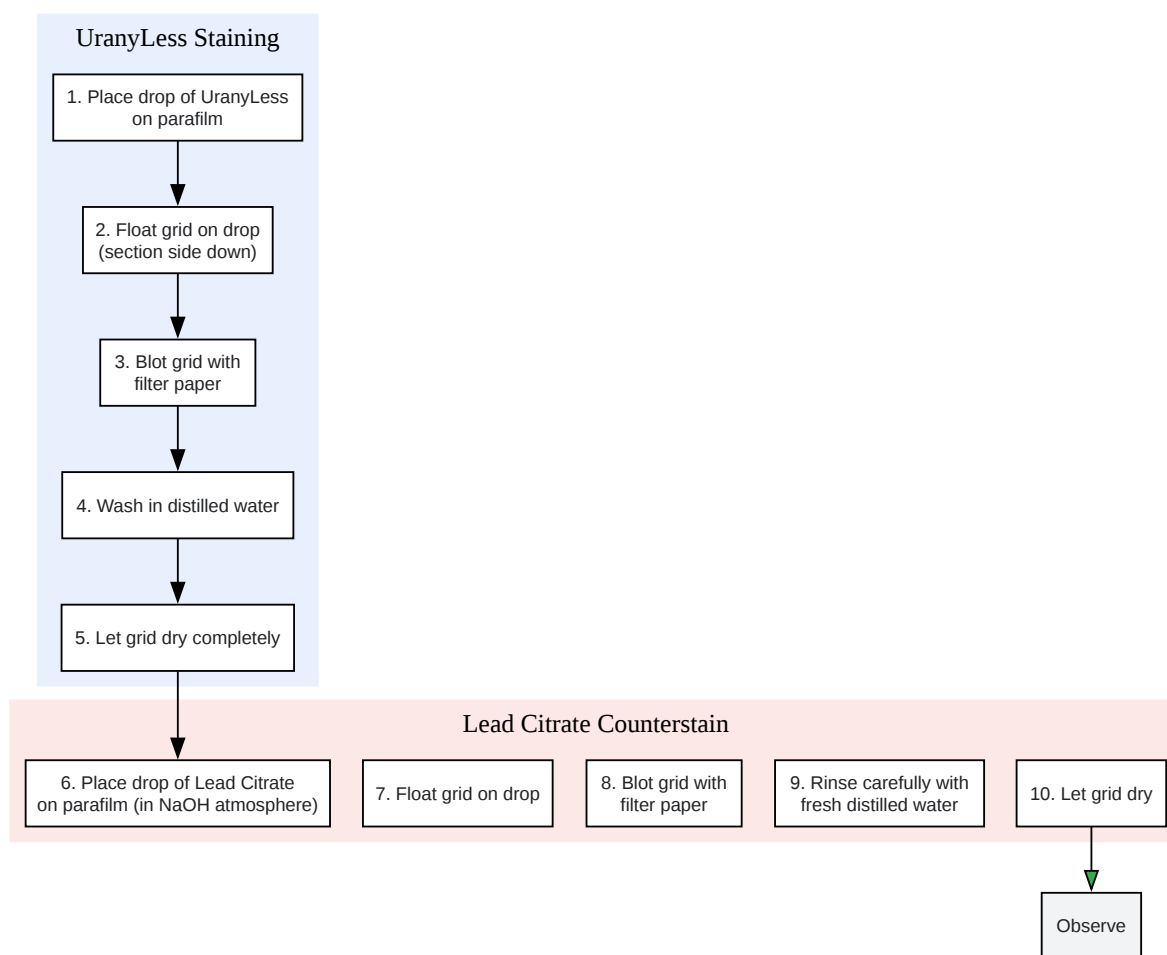
A4: If the standard protocol yields weak results, you can systematically optimize the incubation times. The recommended times are a starting point, not an absolute rule. See the table below for suggested adjustments.

Experimental Protocols & Parameter Optimization

Standard Double-Contrast Staining Protocol

This protocol is suitable for most biological samples embedded in epoxy or acrylic resins.[6][9][10]

Workflow Diagram:



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